[Hydroxy(tosyloxy)iodo]benzene

Catalog No.
S564347
CAS No.
27126-76-7
M.F
C13H13IO4S
M. Wt
392.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Hydroxy(tosyloxy)iodo]benzene

CAS Number

27126-76-7

Product Name

[Hydroxy(tosyloxy)iodo]benzene

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate

Molecular Formula

C13H13IO4S

Molecular Weight

392.21 g/mol

InChI

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3

InChI Key

LRIUKPUCKCECPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O

Synonyms

(hydroxy(tosyloxy)iodo)benzene, HTIB cpd

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O

As an Oxidizing Agent

HTIB functions as a mild and selective oxidizing agent, enabling the conversion of alcohols to carbonyl compounds (aldehydes or ketones) under mild reaction conditions. This property finds application in the synthesis of various organic molecules with carbonyl functionalities. PubMed:

In C-C Bond Formation Reactions

HTIB plays a crucial role in C-C bond formation reactions, facilitating the creation of new carbon-carbon bonds within organic molecules. Notably, it serves as a key reagent in the:

  • Wittig-Ring Expansion Sequence: This strategy allows for the expansion of cycloalkene rings by one carbon atom, leading to the formation of larger ring structures. PubMed:
  • α-Azidation of Ketones: HTIB mediates the introduction of an azide group (N₃) at the alpha position of ketones, providing valuable building blocks for further synthetic transformations. PubMed Central:

Other Applications

Beyond the aforementioned examples, HTIB demonstrates applicability in various other areas of organic synthesis, including:

  • Synthesis of heterocycles: These are organic ring structures containing atoms other than carbon in the ring. HTIB serves as a convenient oxidizing agent for the construction of diverse heterocyclic compounds. Journal of Sulfur Chemistry:
  • Other oxidation reactions: HTIB can oxidize various functional groups beyond alcohols, such as sulfides to sulfoxides and phosphines to phosphine oxides.

Hydroxy(tosyloxy)iodo]benzene, commonly referred to as Koser's reagent, is a hypervalent iodine compound with the molecular formula C₁₃H₁₃IO₃S. It is characterized by its unique structure that includes a hydroxyl group, a tosylate group, and an iodine atom. This compound is notable for its versatility in organic synthesis, particularly in the functionalization of organic substrates through oxidation and halogenation reactions.

Hydroxy(tosyloxy)iodo]benzene is primarily utilized in various chemical transformations, including:

  • α-Azidation of Ketones: The reaction of ketones with hydroxy(tosyloxy)iodo]benzene followed by treatment with sodium azide generates α-azido ketones. This one-pot procedure allows for efficient synthesis with high yields (up to 81%) .
  • Stereospecific Reactions: It facilitates syn-1,2-ditosyloxylation of alkenes, allowing for regioselective functionalization of double bonds .
  • Generation of Cation Radicals: In fluoroalcohol solvents, hydroxy(tosyloxy)iodo]benzene can generate aromatic cation radicals via single-electron transfer mechanisms, which are crucial intermediates in various organic reactions .

While hydroxy(tosyloxy)iodo]benzene has not been extensively studied for direct biological activity, its derivatives and related iodinated compounds have shown potential in medicinal chemistry. Hypervalent iodine reagents are generally recognized for their ability to introduce iodine into organic molecules, which can enhance biological activity or modify pharmacokinetic properties.

Hydroxy(tosyloxy)iodo]benzene is widely applied in organic synthesis:

  • Functionalization of Ketones: It is used to convert ketones into α-tosyloxy ketones, which are valuable intermediates in further synthetic applications .
  • Synthesis of Diaryliodonium Salts: The compound facilitates the formation of diaryliodonium salts from electron-rich heteroaromatic compounds, expanding its utility in organic synthesis .
  • Regeneration of Carbonyl Compounds: Hydroxy(tosyloxy)iodo]benzene has been employed to regenerate carbonyl compounds through cleavage reactions involving carbon-nitrogen double bonds .

Studies have shown that hydroxy(tosyloxy)iodo]benzene interacts effectively with various substrates under specific conditions. For instance, its ability to generate cation radicals in fluoroalcohol solvents has been documented as a key mechanism that enhances reactivity and selectivity in organic transformations . Additionally, its role as an oxidizing agent allows it to participate in diverse reactions without generating harmful byproducts.

Hydroxy(tosyloxy)iodo]benzene shares similarities with other hypervalent iodine compounds but possesses unique characteristics that enhance its utility:

Compound NameKey FeaturesUnique Aspects
IodosobenzeneSimple structure; less versatileLimited solubility; less reactive
Iodobenzene diacetateCommonly used oxidant; versatilePrimarily used for acetoxylation
Phenyliodine(III) reagentsUsed in electrophilic aromatic substitutionsLess selective compared to hydroxy(tosyloxy)iodo]benzene
HydroxydiiodineUsed in iodination reactionsLess stable than hydroxy(tosyloxy)iodo]benzene

Hydroxy(tosyloxy)iodo]benzene's ability to facilitate diverse transformations while maintaining stability makes it a valuable reagent in synthetic organic chemistry.

XLogP3

3.7

UNII

2EOA97B14A

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27126-76-7

Wikipedia

(hydroxy(4-toluenesulfonato)iodo)benzene

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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